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Cat. No.: B1222076

Get Quote

Executive Summary
This guide provides a technical comparison between Phencyclidine (PCP), the prototypical

arylcyclohexylamine dissociative anesthetic, and its morpholine analog, 4-(1-

phenylcyclohexyl)morpholine (PCMo). While both compounds function as non-competitive N-

methyl-D-aspartate (NMDA) receptor antagonists, the substitution of the piperidine ring (in

PCP) with a morpholine ring (in PCMo) significantly alters physicochemical properties, binding

affinity, and in vivo potency.

Key Finding: PCMo exhibits a preserved pharmacological profile (dissociative anesthesia,

discriminative stimulus generalization) but demonstrates significantly reduced potency

(approximately 10–20 fold lower affinity) compared to PCP. This reduction is attributed to the

electron-withdrawing inductive effect and increased polarity of the morpholine oxygen.

Chemical & Physicochemical Profile

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1222076#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural distinction lies in the heterocyclic ring. PCP contains a lipophilic piperidine ring,

whereas PCMo contains a morpholine ring. This single atom change (C

O) drastically lowers the logP (lipophilicity), affecting blood-brain barrier (BBB) penetration and
receptor hydrophobic interaction.

Feature Phencyclidine (PCP)
4-(1-
phenylcyclohexyl)morphol
ine (PCMo)

IUPAC Name
1-(1-

phenylcyclohexyl)piperidine

4-(1-

phenylcyclohexyl)morpholine

Molecular Formula

Molar Mass 243.39 g/mol 245.36 g/mol

Heterocycle
Piperidine (6-membered, all

carbon)

Morpholine (6-membered, 1

oxygen)

LogP (Predicted) ~4.7 (Highly Lipophilic) ~3.2 (Moderately Lipophilic)

CAS Number 77-10-1 2201-40-3

Structural Activity Relationship (SAR) Logic
The following diagram illustrates how the structural modification translates to pharmacological

outcomes.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phencyclidine (PCP)
(Piperidine Ring)

Substitution: -CH2- to -O-
(Morpholine Ring)

PCMo
(Morpholine Analog)

Decreased Lipophilicity
(Lower LogP)

Altered Electronic Density
(Inductive Effect of Oxygen)

Reduced BBB Penetration Weaker Hydrophobic Interaction
at NMDA PCP-site

Result: Lower Potency
(Higher Ki, Higher ED50)

Click to download full resolution via product page

Figure 1: Causal pathway linking the morpholine substitution to reduced potency.

Pharmacodynamics: Receptor Affinity & Efficacy
Mechanism of Action
Both compounds act as open-channel blockers of the NMDA receptor. They bind to the "PCP

site" located within the ion channel pore, preventing

influx. This blockade requires the channel to be open (use-dependent blockade).

Binding Affinity Data
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Experimental data consistently ranks PCMo as a weaker antagonist than PCP.[1] The

morpholine oxygen likely disrupts the optimal hydrophobic pocket interaction within the

receptor channel.

Target Parameter PCP Value PCMo Value
Relative
Potency

NMDA Receptor

(Rat Forebrain)

(Displacement of

[

H]MK-801)

59 nM > 600 nM
PCMo is ~10-15x

weaker

Dopamine

Transporter

(DAT)

(Inhibition of

uptake)
~2,200 nM > 10,000 nM

PCMo has

negligible affinity

Sigma Receptors

(

,

)

Moderate affinity Low affinity
PCMo is less

selective

Note: Values represent consensus means from comparative binding studies (e.g., Chaudieu et

al., Kalir et al.).

In Vivo Efficacy (Rodent Models)
In behavioral assays, PCMo generalizes to the PCP cue but requires significantly higher doses

to achieve the same effect level (

).

Drug Discrimination: In rats trained to discriminate PCP from saline, PCMo produces PCP-

appropriate responding, confirming it shares the same subjective "dissociative" effect.

However, the dose required is 5–10 times higher than PCP.

Rotarod (Ataxia): PCMo induces motor incoordination (ataxia) but with a wider therapeutic

index and lower potency compared to PCP.
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Experimental Protocols
To validate the efficacy differences described above, the following standardized protocols are

recommended.

Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine the affinity (

) of PCMo relative to PCP at the NMDA receptor using [

H]MK-801 as the specific radioligand.

Reagents:

Rat forebrain membrane preparation (washed 3x to remove endogenous glutamate).

Radioligand: [

H]MK-801 (Specific Activity: 15–30 Ci/mmol).

Test Compounds: PCP-HCl and PCMo-HCl (1 nM to 100

M).

Non-specific binding mask: 10

M (+)MK-801 or 100

M PCP.

Assay Buffer: 5 mM Tris-HCl / 50 mM HEPES (pH 7.4). Crucial: Add 10

M Glutamate and 10

M Glycine to open the channels (MK-801 binding is use-dependent).

Workflow:

Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.
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Incubation: In a 96-well plate, combine:

50

L Test Compound (concentration series).

50

L [

H]MK-801 (Final conc: 1–2 nM).

100

L Membrane suspension (200

g protein).

Equilibrium: Incubate for 2 hours at 25°C (equilibrium takes longer for channel blockers).

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to

reduce non-specific binding) using a cell harvester.

Quantification: Count radioactivity via liquid scintillation spectroscopy.

Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol B: Drug Discrimination Assay (In Vivo)
Objective: Assess whether PCMo produces subjective effects indistinguishable from PCP.

Workflow Visualization:

Training Phase
(Rat trained to press Lever A on PCP,

Lever B on Saline)

Validation
(Must achieve >85% accuracy

for 3 consecutive days)

Test Phase
(Administer PCMo i.p.

at varying doses)

Data Collection
(% Drug-Lever Responding)

Analysis
(Calculate ED50 for substitution)
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Figure 2: Standard two-lever drug discrimination workflow.

Safety & Toxicology Considerations
Therapeutic Index: PCMo generally displays a wider margin between the effective dose (for

ataxia/anesthesia) and the lethal dose (

) compared to PCP.[2]

Neurotoxicity: While PCP is known to cause Olney's lesions (vacuolization in the posterior

cingulate cortex), the lower affinity of PCMo suggests a higher threshold for neurotoxicity,

though it has not been as rigorously studied.

Metabolism: The morpholine ring is susceptible to oxidative cleavage (ring opening) by

cytochrome P450 enzymes, potentially leading to more rapid clearance than the robust

piperidine ring of PCP.

Conclusion
For research applications requiring a high-affinity probe for the NMDA receptor channel, PCP

remains the superior tool due to its nanomolar potency (

nM).

However, PCMo serves as a critical reference compound in structure-activity relationship (SAR)

studies. It demonstrates that lipophilicity and steric factors in the amine ring are determinants of

potency. Researchers investigating "legal high" analogs should note that while PCMo is less

potent, it retains the core dissociative pharmacology, making it a relevant target for forensic and

toxicological screening.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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